6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol
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Overview
Description
6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C10H9N3OS. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol typically involves the reaction of benzylamine with 2-phenylethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Benzylisocytosine: Known for its antiviral properties.
2-Phenylethyl isothiocyanate: Used in the synthesis of various sulfur-containing compounds.
Uniqueness
6-Benzyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of a triazine ring with benzyl and phenylethyl groups provides a versatile scaffold for further functionalization and application .
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-benzyl-3-(2-phenylethylsulfanyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17N3OS/c22-17-16(13-15-9-5-2-6-10-15)20-21-18(19-17)23-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22) |
InChI Key |
IRCJOVXWUWFSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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